

An In-depth Technical Guide to N-(3-Triethoxysilylpropyl)ethylenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(3-Triethoxysilylpropyl)ethylenediamine</i>
	<i>ne</i>
Cat. No.:	B1266249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-(3-Triethoxysilylpropyl)ethylenediamine**, a versatile organosilane compound. It is intended for professionals in research and development who are interested in its applications, particularly as a coupling agent and surface modifier. This document details its chemical synonyms, quantitative properties, and a representative experimental protocol for its use in surface functionalization.

Chemical Synonyms and Identification

N-(3-Triethoxysilylpropyl)ethylenediamine is known by a variety of names in commercial and academic literature. Proper identification is crucial, and the CAS number provides the most reliable reference.

- Primary Name: **N-(3-Triethoxysilylpropyl)ethylenediamine**
- CAS Number: 5089-72-5[[1](#)]
- Common Synonyms:
 - **N-(2-AMINOETHYL)-3-AMINOPROPYLTRIETHOXYSILANE**[[1](#)]

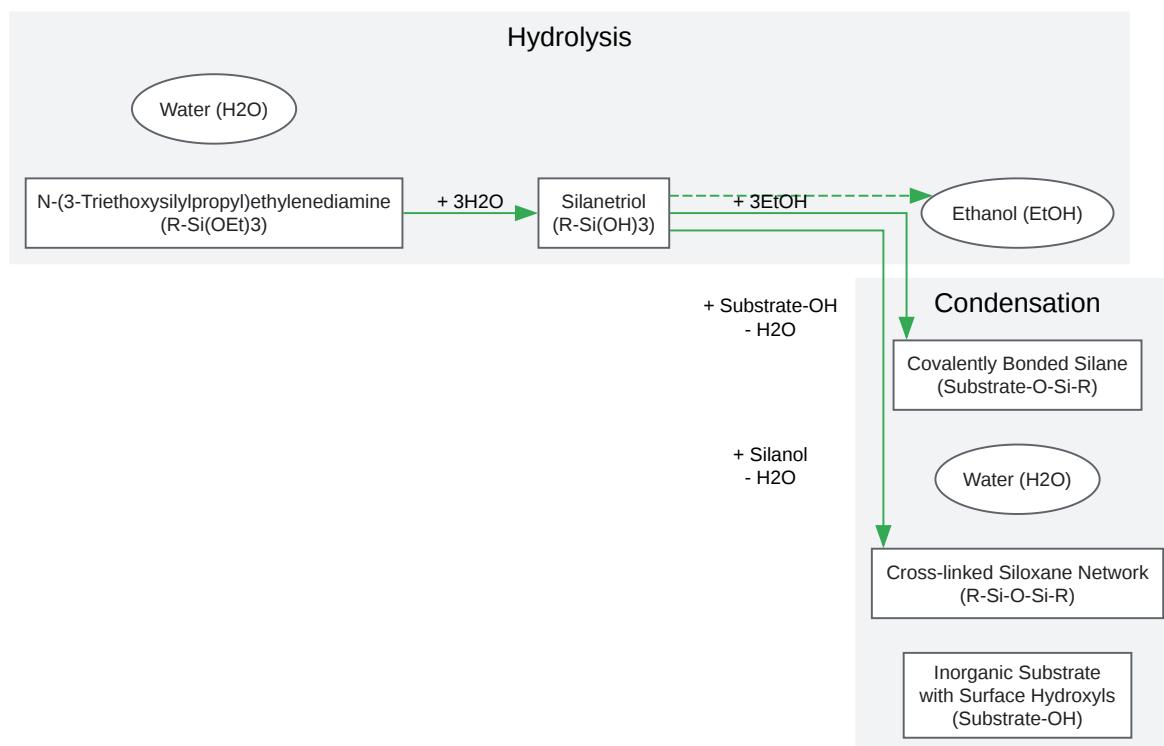
- N-beta-(aminoethyl)-gamma-aminopropyltriethoxysilane[[1](#)]
- 3-(2-Aminoethylamino)propyltriethoxysilane[[2](#)]
- AMINOETHYL AMINOPROPYL TRIETHOXYSILANE[[1](#)]
- 1,2-Ethanediamine, N-[3-(triethoxysilyl)propyl]-[[1](#)]
- (2-aminoethyl)[3-(triethoxysilyl)propyl]amine

It is important to distinguish this compound from its close relative, N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS Number: 1760-24-3), as their reaction kinetics and byproducts differ.[[3](#)][[4](#)]

Quantitative Data

The physical and chemical properties of **N-(3-Triethoxysilylpropyl)ethylenediamine** are summarized in the table below. These properties are essential for designing experimental conditions and ensuring safe handling.

Property	Value
Molecular Formula	C ₁₁ H ₂₈ N ₂ O ₃ Si
Molecular Weight	264.44 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	156°C / 15 mmHg
Density	0.97 g/mL at 25°C
Refractive Index	1.438
Flash Point	123°C
EINECS Number	225-806-1


(Data sourced from various chemical suppliers and safety data sheets)[[1](#)][[2](#)]

Reaction Mechanisms and Pathways

The primary application of **N-(3-Triethoxysilylpropyl)ethylenediamine** as a coupling agent relies on a two-step reaction mechanism: hydrolysis followed by condensation. This process forms a stable siloxane bridge between an inorganic substrate and an organic material.

The diagram below illustrates the key chemical transformations.

Hydrolysis and Condensation of N-(3-Triethoxysilylpropyl)ethylenediamine

[Click to download full resolution via product page](#)

Hydrolysis and Condensation Pathway

Experimental Protocols

The following is a detailed methodology for the surface functionalization of silica nanoparticles, a common application for this compound. This protocol is a representative synthesis adapted from procedures described in the scientific literature.

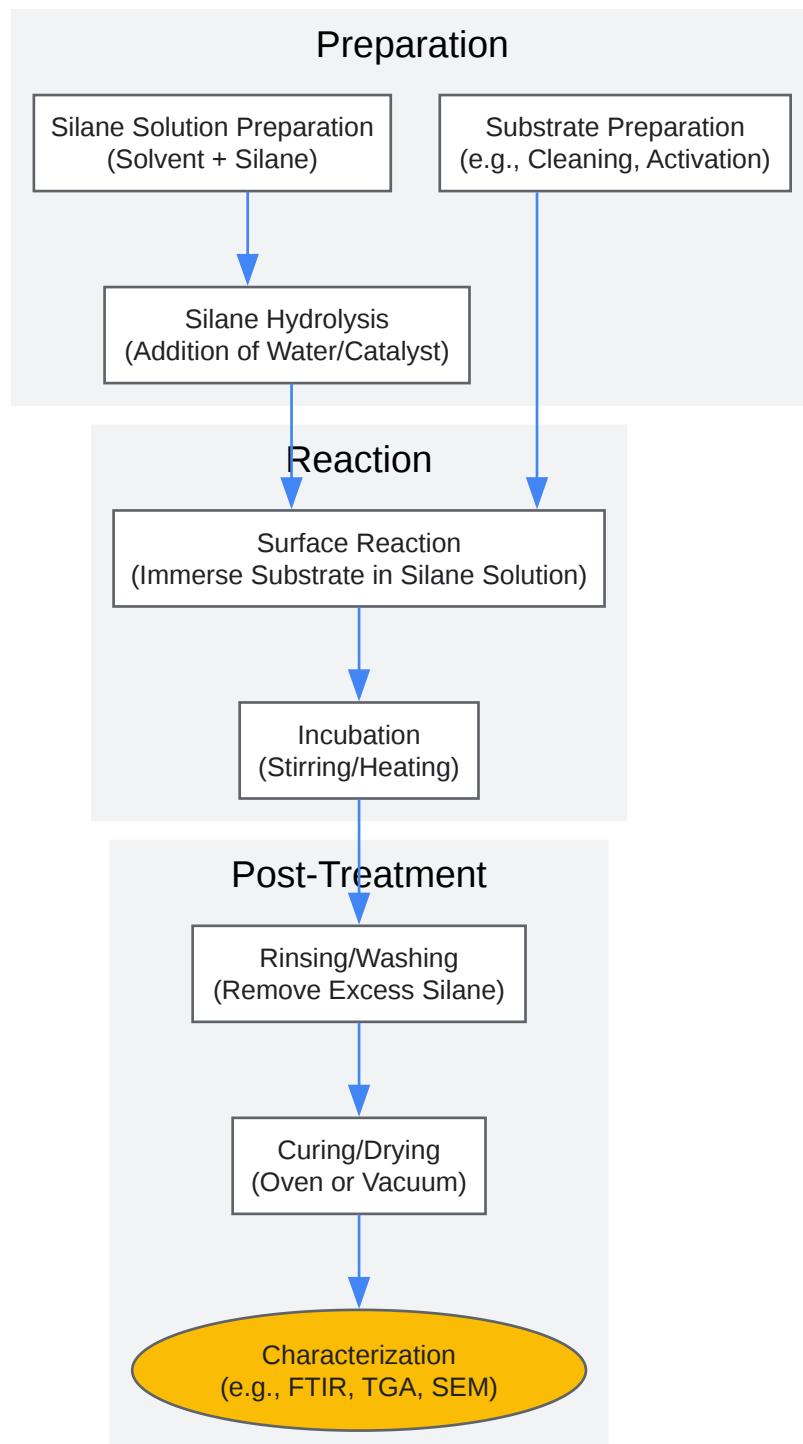
Objective: To covalently graft **N-(3-Triethoxysilylpropyl)ethylenediamine** onto the surface of silica nanoparticles to introduce amine functional groups.

Materials:

- Silica nanoparticles (SiO₂ NPs)
- **N-(3-Triethoxysilylpropyl)ethylenediamine**
- Anhydrous ethanol
- Deionized water
- Ammonium hydroxide solution (optional, as a catalyst)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Centrifuge
- Ultrasonic bath

Procedure:

- Preparation of Silica Nanoparticle Suspension:
 - Disperse a known quantity of silica nanoparticles in anhydrous ethanol to a final concentration of 5-10 mg/mL.
 - Use an ultrasonic bath for 15-30 minutes to ensure a homogenous dispersion and break up any agglomerates.


- Silane Solution Preparation and Hydrolysis:
 - In a separate container, prepare a solution of **N-(3-Triethoxysilylpropyl)ethylenediamine** in anhydrous ethanol. The amount of silane should be calculated based on the desired surface coverage on the nanoparticles.
 - To initiate hydrolysis, add a controlled amount of deionized water to the silane solution. A common ratio is 95:5 ethanol to water (v/v).
 - If catalysis is desired to accelerate hydrolysis, a small amount of ammonium hydroxide can be added.
 - Allow this solution to stir for 1-2 hours at room temperature to facilitate the formation of silanol groups.
- Surface Functionalization Reaction:
 - Add the hydrolyzed silane solution dropwise to the stirred silica nanoparticle suspension in the round-bottom flask.
 - Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C).
 - Maintain the reaction under reflux with continuous stirring for 12-24 hours.
- Purification of Functionalized Nanoparticles:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Isolate the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).
 - Discard the supernatant, which contains unreacted silane and byproducts.
 - Re-disperse the nanoparticle pellet in fresh anhydrous ethanol using an ultrasonic bath.
 - Repeat the centrifugation and re-dispersion steps at least three times to thoroughly wash the nanoparticles and remove any residual reactants.

- Final Product:
 - After the final wash, the purified amine-functionalized silica nanoparticles can be stored as a suspension in ethanol or dried to a powder under vacuum for long-term storage.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the surface modification of a substrate using **N-(3-Triethoxysilylpropyl)ethylenediamine**.

General Workflow for Surface Modification

[Click to download full resolution via product page](#)

Workflow for Surface Modification

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. 216531000 [thermofisher.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(3-Triethoxysilylpropyl)ethylenediamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266249#common-synonyms-for-n-3-triethoxysilylpropyl-ethylenediamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com